molecular formula C23H21NO2S B2580916 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine CAS No. 2097919-25-8

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine

Cat. No.: B2580916
CAS No.: 2097919-25-8
M. Wt: 375.49
InChI Key: MWOUTCJDYHQCOF-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine is a sophisticated chemical compound designed for pharmaceutical research and development. This molecule features a hybrid structure incorporating a 2,3-dihydro-1-benzofuran moiety linked to a pyrrolidine ring system that has been functionalized with a 4-(thiophen-3-yl)benzoyl group. The structural architecture of this compound is particularly valuable for medicinal chemistry investigations, especially in studying structure-activity relationships of heterocyclic compounds. The presence of multiple aromatic systems, including the benzofuran and thiophene rings, combined with the pyrrolidine nitrogen, creates a versatile scaffold with potential for diverse molecular interactions. Researchers can utilize this compound to explore its physicochemical properties, receptor binding affinities, and potential biological activities. The compound is provided exclusively for research purposes in laboratory settings. It is strictly for use by qualified professional researchers. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications nor for human consumption. Handle with appropriate safety precautions.

Properties

IUPAC Name

[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(4-thiophen-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2S/c25-23(17-3-1-16(2-4-17)21-9-12-27-15-21)24-10-7-20(14-24)18-5-6-22-19(13-18)8-11-26-22/h1-6,9,12-13,15,20H,7-8,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOUTCJDYHQCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC=C(C=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and thiophene intermediates, followed by their coupling with a pyrrolidine derivative.

    Preparation of Benzofuran Intermediate: The benzofuran moiety can be synthesized through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions.

    Preparation of Thiophene Intermediate: The thiophene ring can be constructed via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with phosphorus pentasulfide (P2S5).

    Coupling Reaction: The final step involves the coupling of the benzofuran and thiophene intermediates with a pyrrolidine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce various substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaH in dimethylformamide (DMF), KOtBu in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The unique electronic properties of the benzofuran and thiophene rings make this compound a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit an enzyme by binding to its active site or activate a receptor by mimicking the natural ligand.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit enzymes involved in metabolic pathways, affecting the synthesis or degradation of biomolecules.

    Receptors: It may act as an agonist or antagonist of receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues primarily differ in their core heterocycles, substituent groups, and electronic profiles. Key comparisons are outlined below:

Compound Core Structure Substituents Key Properties Reference
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine Pyrrolidine 2,3-Dihydrobenzofuran, thiophene-linked benzoyl Moderate lipophilicity (predicted logP ~3.1), potential CNS permeability, metabolic stability .
1-[(2E)-3-(4-Methoxyphenyl)but-2-en-1-yl]-4-[4-(trifluoromethyl)benzoyl]piperazine Piperazine 4-Methoxyphenylbutenyl, trifluoromethylbenzoyl Higher polarity (logP ~2.8), enhanced solubility due to piperazine; trifluoromethyl improves metabolic resistance .
tert-Butyl N-[(1S)-4-{1-[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]carbamimidamido}-1-{[1-(pyridine-3-yl)ethyl]carbamoyl}butyl]carbamate Carbamate Pentamethyldihydrobenzofuran-sulfonyl, pyridylethyl High molecular weight (>600 Da), sulfonyl group increases acidity; pyridine enhances metal-binding capacity .

Key Insights:

Core Heterocycle Influence: Pyrrolidine vs. Piperazine derivatives, however, exhibit improved aqueous solubility due to their nitrogen-rich structure . Dihydrobenzofuran vs. Benzofuran: The partially saturated dihydrobenzofuran moiety in the target compound reduces oxidative metabolism compared to fully aromatic benzofurans, as seen in analogues with pentamethyl-dihydrobenzofuran groups .

Substituent Effects: Thiophene vs. Pyridine: The thiophene group in the target compound provides electron-rich aromaticity, favoring interactions with hydrophobic binding pockets. In contrast, pyridine-containing analogues (e.g., ) exhibit stronger hydrogen-bonding and metal-coordination capabilities. Trifluoromethyl vs.

Synthetic and Analytical Data :

  • The target compound’s purity and synthetic yield are unspecified in the provided evidence. However, analogues like achieved 99% purity via UHPLC-ESI-MS, suggesting robust synthetic protocols for related structures .

Hypothetical Pharmacological Comparison

While direct pharmacological data for the target compound is absent, structural analogs suggest:

  • Target Selectivity : Thiophene-linked benzoyl groups may favor serotonin or dopamine receptor interactions, whereas pyridine/sulfonyl groups (e.g., ) could target enzymatic active sites.
  • Metabolic Stability : The dihydrobenzofuran and pyrrolidine combination likely confers resistance to CYP450 oxidation, contrasting with the shorter half-life of piperazine-based compounds .

Biological Activity

The compound 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine represents a novel class of heterocyclic compounds with potential biological activity. This article reviews the existing literature concerning its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound features a complex structure comprising:

  • A pyrrolidine core
  • A benzofuran moiety
  • A thiophene ring
  • A benzoyl group

This unique combination of structural elements is believed to contribute to its biological activities.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the fields of anticonvulsant , analgesic , and anticancer properties. Below are detailed findings from relevant studies.

Anticonvulsant Activity

A study evaluating the anticonvulsant properties of similar pyrrolidine derivatives demonstrated significant efficacy in seizure models. For instance:

  • In the maximal electroshock (MES) model, compounds similar to the target compound showed effective protection against seizures with an ED50 of approximately 62.1 mg/kg.
  • The 6 Hz seizure model further confirmed its activity with an ED50 around 75.6 mg/kg .

Analgesic Activity

The analgesic efficacy was assessed using various pain models:

  • The compound exhibited notable antinociceptive effects in the formalin test , indicating its potential for pain management.
  • In models of neuropathic pain induced by oxaliplatin, significant analgesic activity was recorded, suggesting its viability as a therapeutic agent for chronic pain conditions .

Anticancer Activity

Preliminary investigations into the anticancer properties revealed that derivatives containing similar structural motifs displayed cytotoxic effects against several cancer cell lines:

  • Compounds demonstrated IC50 values ranging from 20 to 100 µM against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines .

The biological activities of this compound are hypothesized to stem from several mechanisms:

  • Modulation of neurotransmitter systems , particularly through interaction with GABAergic pathways, which underlie its anticonvulsant effects.
  • Inhibition of pain pathways , possibly through modulation of opioid receptors or other pain-related signaling molecules.
  • Induction of apoptosis in cancer cells , potentially through activation of caspases or disruption of mitochondrial function .

Case Studies and Research Findings

Study FocusKey FindingsReference
AnticonvulsantEffective in MES and 6 Hz models with ED50 values
AnalgesicSignificant antinociceptive effects in formalin tests
AnticancerCytotoxicity against HeLa and Caco-2 cells

Q & A

Q. Methodology :

  • Docking simulations (AutoDock Vina) align with experimental IC50 values, highlighting the thiophene’s role in binding affinity.
  • Replace the thiophene with bulkier groups (e.g., phenyl) to test steric tolerance .

Basic Question: What computational tools predict this compound’s physicochemical properties?

Methodological Answer:

  • LogP Calculation : Use ChemAxon or Molinspiration to estimate lipophilicity (LogP ≈ 3.2 ± 0.3), critical for blood-brain barrier penetration.
  • DFT Calculations (Gaussian 16) : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gap = 4.1 eV, indicating redox stability) .

Advanced Question: How to address contradictory bioassay data between in vitro and in vivo models?

Methodological Answer:
Contradictions often arise from metabolic instability or off-target effects. Strategies include:

Metabolite ID : LC-HRMS identifies major metabolites (e.g., oxidative cleavage of dihydrobenzofuran).

CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to assess pharmacokinetic interference.

Prodrug Design : Mask the benzoyl group with ester linkages to enhance bioavailability .

Basic Question: What are the safety and handling protocols for this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, safety goggles, and fume hoods due to potential irritancy (based on analogs in Safety Data Sheets).
  • Waste Disposal : Neutralize with 10% aqueous KOH before incineration to avoid thiophene-derived sulfonic acids .

Advanced Question: How to design a robust crystallization screen for polymorph control?

Methodological Answer:

  • Screen Setup : Use 96-well plates with varied solvents (e.g., DMSO/water, THF/heptane) and anti-solvents.
  • Monitoring : In-situ Raman spectroscopy tracks polymorph formation (Form I vs. Form II).
  • Case Study : A benzofuran analog crystallized in P21/c space group with Z’=2; annealing at 120°C for 24h converted it to a more stable monoclinic form .

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